BIO 1211

Vue d'ensemble

Description

BIO-1211 est un inhibiteur hautement sélectif et actif par voie orale de l'intégrine alpha-4 bêta-1 (Very Late Antigen-4). Il présente une sélectivité significative pour la forme activée de l'intégrine alpha-4 bêta-1, avec une constante d'inhibition de 70 picomolaires et une concentration inhibitrice de 4 nanomolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de l'intégrine alpha-4 bêta-1 dans divers processus biologiques.

Méthodes De Préparation

La synthèse de BIO-1211 implique plusieurs étapes, notamment le couplage d'acides aminés spécifiques et la formation de liaisons peptidiques. La voie de synthèse commence généralement par la protection des groupes amino, suivie de l'ajout séquentiel d'acides aminés pour former la chaîne peptidique souhaitée. Le produit final est obtenu par des étapes de déprotection et de purification . Les méthodes de production industrielle pour BIO-1211 ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec optimisation pour une production à grande échelle.

Analyse Des Réactions Chimiques

BIO-1211 subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de recherche scientifique

BIO-1211 a un large éventail d'applications de recherche scientifique, notamment:

Mécanisme d'action

BIO-1211 exerce ses effets en inhibant sélectivement l'intégrine alpha-4 bêta-1. Cette inhibition perturbe l'interaction entre l'intégrine alpha-4 bêta-1 et son ligand, la molécule d'adhésion cellulaire vasculaire-1. Cette perturbation conduit à une expression réduite des cytokines, un trafic leucocytaire réduit et une inhibition des réponses inflammatoires . Les cibles moléculaires et les voies impliquées comprennent la modulation des cytokines inflammatoires telles que l'interféron-gamma, l'interleukine-17 et le facteur de nécrose tumorale-alpha .

Applications De Recherche Scientifique

Neurological Disorders

A significant study investigated the prophylactic effects of BIO 1211 in an experimental autoimmune encephalomyelitis (EAE) model, which simulates multiple sclerosis. The research demonstrated that treatment with this compound resulted in:

- Reduced clinical scores in EAE mice.

- Decreased expression of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ.

- Inhibition of leukocyte trafficking into the central nervous system.

These findings suggest that this compound could serve as a promising therapeutic agent for managing multiple sclerosis and similar neuro-inflammatory conditions .

Inflammatory Diseases

This compound has shown potential in treating various inflammatory diseases due to its ability to inhibit leukocyte adhesion. In vitro studies have indicated that it can effectively reduce inflammation markers in models of allergic airway responses and other inflammatory conditions .

Case Study 1: EAE Model

In a controlled study involving C57BL/6 mice, researchers administered this compound at doses of 5 mg/kg and 10 mg/kg. The results were compelling:

- Clinical Scores : Mice treated with this compound exhibited significantly lower clinical scores compared to untreated controls.

- Cytokine Levels : Quantitative PCR analysis revealed a marked decrease in cytokine levels associated with inflammation.

This case study underscores the potential of this compound as an effective intervention for autoimmune diseases .

Case Study 2: Allergic Responses

Another investigation focused on the role of this compound in modulating allergic responses. The study found that:

Mécanisme D'action

BIO-1211 exerts its effects by selectively inhibiting the integrin alpha-4 beta-1. This inhibition disrupts the interaction between integrin alpha-4 beta-1 and its ligand, vascular cell adhesion molecule-1. This disruption leads to reduced cytokine expression, leukocyte trafficking, and inhibition of inflammatory responses . The molecular targets and pathways involved include the modulation of inflammatory cytokines such as interferon-gamma, interleukin-17, and tumor necrosis factor-alpha .

Comparaison Avec Des Composés Similaires

BIO-1211 est unique en sa haute sélectivité et sa puissance pour l'intégrine alpha-4 bêta-1. Les composés similaires comprennent:

ICAM-1-IN-1: Un inhibiteur de la molécule d'adhésion intercellulaire-1.

Tirofiban: Un inhibiteur de l'intégrine alpha-2b bêta-3.

BIO-1211 se distingue par sa haute sélectivité pour l'intégrine alpha-4 bêta-1 et sa capacité à inhiber efficacement les réponses inflammatoires .

Activité Biologique

BIO 1211 is a small-molecule antagonist that selectively inhibits the integrin α4β1, which plays a critical role in leukocyte recruitment and inflammatory responses. This compound has been investigated for its potential therapeutic applications, particularly in autoimmune diseases such as multiple sclerosis (MS). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in experimental models, and relevant case studies.

This compound exhibits a high affinity for the activated form of the α4β1 integrin, with an IC50 value of approximately 0.004 µM. It is reported to be about 200-fold selective for the activated state compared to the non-activated state. The compound stimulates the expression of ligand-induced epitopes on the integrin β1 subunit, indicating its occupancy at the receptor's ligand-binding site. This interaction is crucial for mediating leukocyte adhesion and migration during inflammatory processes .

Study Design

A significant study evaluated the prophylactic effects of this compound in an experimental autoimmune encephalomyelitis (EAE) mouse model, which is commonly used to mimic MS. In this study, EAE was induced by immunizing C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG35-55). Mice were treated with either this compound at doses of 5 mg/kg and 10 mg/kg or Natalizumab (NTZ) at 5 mg/kg . The treatment lasted for 21 days , and various methods were employed to assess neuro-inflammatory responses .

Results

The results demonstrated that this compound effectively reduced cytokine expression and inhibited leukocyte trafficking into the central nervous system. Notably, there was a significant decrease in pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ. The study reported a marked depletion in clinical scores associated with EAE among mice treated with this compound, suggesting its potential as an EAE-suppressing agent .

| Treatment Group | Dose (mg/kg) | Clinical Score Reduction | Cytokine Expression Reduction |

|---|---|---|---|

| Control | - | - | - |

| This compound | 5 | Significant | Yes |

| This compound | 10 | Significant | Yes |

| Natalizumab | 5 | Moderate | Yes |

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound beyond its role as a VLA-4 antagonist. For instance, research indicates that targeting VLA-4/VCAM-1 interactions can significantly alter immune cell dynamics in inflammatory diseases. In one study, co-administration of this compound and NTZ led to enhanced suppression of EAE symptoms compared to either treatment alone .

Key Findings from Case Studies

- Leukocyte Trafficking : this compound administration resulted in a notable reduction in CD11b(+) and CD45(+) immune cells infiltrating the cerebral cortex.

- Cytokine Profiling : Treated groups exhibited lower levels of inflammatory cytokines compared to control groups.

- Dose Independence : The effects observed were consistent across different dosages, indicating a robust mechanism of action regardless of concentration within the tested range .

Propriétés

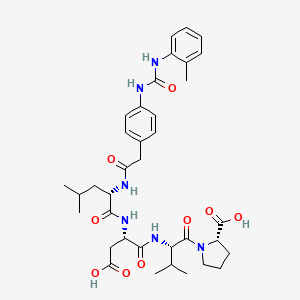

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O9/c1-20(2)17-26(38-29(43)18-23-12-14-24(15-13-23)37-36(51)40-25-10-7-6-9-22(25)5)32(46)39-27(19-30(44)45)33(47)41-31(21(3)4)34(48)42-16-8-11-28(42)35(49)50/h6-7,9-10,12-15,20-21,26-28,31H,8,11,16-19H2,1-5H3,(H,38,43)(H,39,46)(H,41,47)(H,44,45)(H,49,50)(H2,37,40,51)/t26-,27-,28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVGCQABIHSJSQ-KFZSMJGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187735-94-0 | |

| Record name | BIO-1211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187735940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIO-1211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G4E2353I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.